Semustine

Description

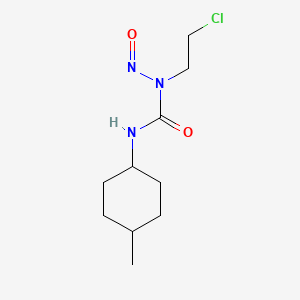

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVBPDQNARYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O2 | |

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031603, DTXSID301170045 | |

| Record name | Semustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEMUSTINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Crystals | |

CAS No. |

13909-09-6, 33073-59-5, 33185-87-4 | |

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Semustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semustine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Methyl CCNU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Methyl CCNU | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | semustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | semustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMUSTINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2281H4FBL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEMUSTINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU4CMI14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Semustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 °F (NTP, 1992), 64 °C (decomposes) | |

| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19993 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Semustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Semustine for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Semustine (also known as Me-CCNU), an alkylating agent of the nitrosourea class. The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, including its chemical identity, physical properties, solubility, and stability.

Chemical Identity

This compound is a urea derivative characterized by the presence of a 2-chloroethyl group, a nitroso group, and a 4-methylcyclohexyl group attached to the urea backbone.[1] Its chemical structure is fundamental to its mechanism of action as a DNA alkylating and cross-linking agent.[2]

| Identifier | Value |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea[1] |

| Synonyms | MeCCNU, Methyl-CCNU, Methyl-Lomustine[1][3] |

| CAS Number | 13909-09-6 |

| Molecular Formula | C₁₀H₁₈ClN₃O₂ |

| Molecular Weight | 247.72 g/mol |

| Chemical Structure | (See chemical structure diagram) |

| SMILES | CC1CCC(CC1)NC(=O)N(CCCl)N=O |

| InChI | InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. This compound's lipophilic nature, a consequence of its chemical structure, allows it to cross the blood-brain barrier, a significant characteristic for its use in treating brain tumors.

| Property | Value | Source |

| Physical Description | Light yellow powder | NTP, 1992 |

| Melting Point | 64 °C (decomposes) | Lide, D.R. 2007-2008 |

| logP (octanol-water partition coefficient) | 3.30 | Hansch, C., et al., 1995 |

| pKa (predicted) | 10.89 ± 0.40 |

Solubility Profile

The solubility of this compound has been determined in a range of solvents, which is crucial information for in vitro assay design and formulation. It is practically insoluble in water but shows good solubility in organic solvents like DMSO and Chloroform.

| Solvent | Solubility (mg/mL) | Source |

| Water | 0.09 | NCI Investigational Drugs |

| 0.1 N HCl | 0.09 | NCI Investigational Drugs |

| 0.1 N NaOH | 0.09 | NCI Investigational Drugs |

| 10% Ethanol | 0.10 | NCI Investigational Drugs |

| Absolute Ethanol | 100.00 | NCI Investigational Drugs |

| DMSO | 250.00 | NCI Investigational Drugs |

| Chloroform | 667.00 | NCI Investigational Drugs |

Stability and Storage

This compound exhibits limited stability, particularly in solution. It is sensitive to moisture and degrades at room temperature. For long-term storage, it should be kept as a powder at -20°C. Solutions of this compound are unstable and should be freshly prepared for use. A solution in 10% ethanol showed 25% decomposition after 6 hours at room temperature.

| Condition | Stability |

| Bulk Powder | Stable under normal conditions, protect from moisture. A sample stored at room temperature for 30 days showed 4% decomposition. |

| Solution (10% Ethanol) | A refrigerated solution decomposed 2% in 6 hours, while a solution at room temperature showed 25% decomposition in 6 hours. |

| Storage (Powder) | ≥ 4 years at -20°C |

| Storage (In solvent) | 1 year at -80°C |

Experimental Protocols

While the specific, detailed experimental protocols used to generate the data above are not publicly available, this section outlines standard methodologies for determining these key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated to a known standard

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. For a substance that decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed is noted.

logP (Octanol-Water Partition Coefficient) Determination

Principle: The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio. The shake-flask method is a common technique for its determination.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration measurement

-

Vortex mixer and shaker

Procedure:

-

Preparation of Phases: n-Octanol and water are mutually saturated by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in either the aqueous or octanol phase to create a stock solution.

-

Partitioning: A known volume of the stock solution is added to a separatory funnel or tube containing a known volume of the other phase. The ratio of the volumes is typically adjusted based on the expected logP.

-

Equilibration: The mixture is shaken or vortexed for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours). The temperature should be controlled and recorded.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous phases.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Water]. The logP is then calculated as log₁₀(P).

Aqueous Solubility Determination

Principle: The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. The shake-flask method is a standard approach.

Materials:

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker/incubator

-

Filtration system (e.g., syringe filters with low analyte binding)

-

Analytical instrument for concentration determination (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water (or the desired aqueous buffer).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker. They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid. The filtration step is critical to avoid artificially high solubility values.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

-

Result: The determined concentration represents the solubility of this compound under the specified conditions.

Visualizations

Mechanism of Action: DNA Alkylation and Cross-linking

This compound exerts its cytotoxic effects through a well-defined mechanism of action. Following administration, it undergoes metabolic activation, leading to the formation of reactive species that alkylate DNA. Specifically, the chloroethyl carbonium ion generated from this compound covalently binds to nucleophilic sites on DNA bases, most notably the O⁶ position of guanine. This initial alkylation can then lead to the formation of interstrand cross-links, which physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription. This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like this compound using the shake-flask method. This method is considered a gold standard for solubility measurement due to its directness and reliability.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

References

The Chemistry of Semustine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semustine, a nitrosourea-based alkylating agent, has been a subject of interest in chemotherapy due to its ability to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of this compound. It includes a detailed breakdown of its molecular characteristics, a step-by-step guide to its synthesis based on established methodologies for analogous compounds, and a summary of its mechanism of action. Quantitative data is presented in tabular format for clarity, and key pathways are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.

Chemical Structure of this compound

This compound, also known as Methyl-CCNU, is chemically described as 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea.[1] It is an organochlorine compound and a member of the N-nitrosoureas class of drugs. Structurally, it is a derivative of urea where one amino group is substituted with a nitroso and a 2-chloroethyl group, and the other amino group is substituted with a 4-methylcyclohexyl group.[1] This lipophilic nature allows it to penetrate the blood-brain barrier, making it effective against brain tumors.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and pharmacokinetic studies.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | [1] |

| Synonyms | Methyl-CCNU, MeCCNU | [1] |

| CAS Number | 13909-09-6 | |

| Chemical Formula | C₁₀H₁₈ClN₃O₂ | |

| Molecular Weight | 247.72 g/mol | |

| Appearance | Light yellow powder | |

| Melting Point | Not available | |

| Solubility | Water: 0.09 mg/mLEthanol: 100.00 mg/mLDMSO: 250.00 mg/mLChloroform: 667.00 mg/mL | |

| UV Absorption (in MeOH) | λmax = 229 ± 2nm |

Synthesis Pathway of this compound

Overview of the Synthesis Route

A common synthetic route to nitrosoureas like this compound involves the reaction of an isocyanate with an amine to form a urea derivative, followed by nitrosation. A more recent and efficient approach for the analogous compound Lomustine utilizes a continuous flow synthesis method, which offers advantages in terms of safety and yield.

The overall transformation can be depicted as: 4-Methylcyclohexylamine + 2-Chloroethyl isocyanate → N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea + Nitrosating agent → this compound

Caption: Overview of this compound Synthesis.

Experimental Protocol (Analogous to Lomustine Synthesis)

The following protocol is a representative procedure for the synthesis of nitrosoureas, adapted from the synthesis of Lomustine.

Step 1: Synthesis of N-(2-Chloroethyl)-N'-(4-methylcyclohexyl)urea

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-methylcyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Isocyanate: 2-Chloroethyl isocyanate (1.05 equivalents) is added dropwise to the stirred solution of 4-methylcyclohexylamine at room temperature. The reaction is exothermic, and the temperature may be controlled with an ice bath if necessary.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield N-(2-chloroethyl)-N'-(4-methylcyclohexyl)urea as a solid.

Step 2: Nitrosation to form this compound

-

Reaction Setup: The N-(2-chloroethyl)-N'-(4-methylcyclohexyl)urea (1.0 equivalent) is dissolved in a mixture of formic acid and water in a round-bottom flask, cooled to 0-5 °C in an ice-salt bath.

-

Addition of Nitrosating Agent: A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled urea solution while maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and the formation of the product can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data for Analogous Lomustine Synthesis

While specific yields for this compound synthesis are not widely reported, the analogous continuous flow synthesis of Lomustine has been reported with an overall yield of approximately 63%. Batch synthesis yields can vary depending on the scale and purification methods.

Mechanism of Action

This compound exerts its cytotoxic effects through its action as a DNA alkylating agent. Upon administration, it undergoes spontaneous, non-enzymatic decomposition to form reactive electrophilic species. These intermediates, including a chloroethyl diazonium ion, can then alkylate nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. This initial alkylation can lead to the formation of interstrand and intrastrand cross-links in the DNA. These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Caption: Mechanism of Action of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. While a widely published, detailed experimental protocol for this compound remains elusive, the analogous synthesis of Lomustine provides a strong framework for its preparation. The provided information on its physicochemical properties and mechanism of action serves as a valuable resource for researchers in medicinal chemistry and oncology. Further research into optimizing the synthesis of this compound, potentially through continuous flow methodologies, could enhance its availability for further investigation and potential therapeutic applications.

References

Lipophilicity of Semustine and its Implications for Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semustine, also known as methyl-CCNU, is a nitrosourea compound that has been utilized in chemotherapy for various malignancies, most notably brain tumors.[1][2] Its efficacy in treating central nervous system (CNS) cancers is intrinsically linked to its ability to cross the formidable blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity of this compound, a key physicochemical property governing its BBB penetration. The document details the experimental methodologies used to quantify these characteristics and explores the downstream molecular consequences of this compound's mechanism of action within the CNS.

Physicochemical Properties of this compound

The chemical structure of this compound, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, confers a significant degree of lipophilicity, which is essential for its therapeutic application in neuro-oncology. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClN₃O₂ | PubChem |

| Molecular Weight | 247.72 g/mol | PubChem |

| logP (Octanol-Water Partition Coefficient) | 3.30 | PubChem |

| Appearance | Light yellow powder | PubChem |

Table 1: Physicochemical Properties of this compound. The logP value is a logarithmic measure of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase. A logP value of 3.30 indicates that this compound is significantly more soluble in lipids than in water, a characteristic that facilitates its passage across the lipid-rich membranes of the blood-brain barrier.

Lipophilicity and Blood-Brain Barrier Penetration

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to be effective against brain tumors, it must efficiently traverse this barrier. The lipophilicity of a compound is a primary determinant of its ability to passively diffuse across the BBB. This compound's high logP value is indicative of its lipophilic nature, which allows it to readily partition into and diffuse across the endothelial cell membranes of the BBB.[1]

Figure 1: Relationship between Lipophilicity and BBB Penetration. This diagram illustrates that the high lipophilicity of this compound is the driving force for its passive diffusion across the lipid bilayer of the endothelial cells that constitute the blood-brain barrier, allowing it to reach its therapeutic target in the brain.

Experimental Protocols

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a crucial parameter for assessing the lipophilicity of a drug candidate. The "gold standard" for its experimental determination is the shake-flask method .[4] While a specific protocol for this compound is not detailed in the provided search results, a general, widely accepted methodology is as follows:

Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffered solution at a physiological pH of 7.4) saturated with n-octanol. This is achieved by vigorously mixing the two solvents and allowing them to separate.

-

Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

-

Partitioning: A defined volume of the this compound solution in the aqueous phase is mixed with an equal volume of the n-octanol phase in a flask.

-

Equilibration: The flask is agitated (shaken) for a sufficient period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of logP: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

References

An In-depth Technical Guide on the Carcinogenic Potential and Secondary Leukemia Risk of Semustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semustine (methyl-CCNU), a nitrosourea alkylating agent, has been utilized in chemotherapy for various malignancies, including brain and gastrointestinal tumors.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it effective against central nervous system cancers.[1] However, substantial clinical evidence has demonstrated a significant carcinogenic potential, particularly an increased risk of developing therapy-related acute myeloid leukemia (t-AML) and myelodysplastic syndromes (t-MDS). This technical guide provides a comprehensive overview of the carcinogenic profile of this compound, detailing its mechanism of action, quantitative risk of secondary leukemia from pivotal clinical trials, findings from animal carcinogenicity studies, and the molecular pathways implicated in its leukemogenic effects. Detailed experimental protocols from key studies are also provided to offer a thorough understanding of the methodologies used to assess its carcinogenic risk.

Mechanism of Action and DNA Damage

This compound exerts its cytotoxic effects through its action as a DNA alkylating agent.[1] Following administration, it undergoes metabolic activation, forming reactive chloroethyl carbonium ions.[2] These electrophilic intermediates covalently bind to nucleophilic sites on DNA bases, primarily the O6-position of guanine and the N7-position of guanine and O-6 of adenine.[2] This process leads to the formation of DNA monoadducts and, crucially, interstrand cross-links (ICLs).

ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription. This disruption of essential cellular processes preferentially affects rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.

The leukemogenic potential of this compound is intrinsically linked to this mechanism of DNA damage. If the DNA lesions, particularly ICLs and O6-alkylguanine adducts, are not properly repaired in hematopoietic stem and progenitor cells (HSPCs), they can lead to the acquisition of somatic mutations and chromosomal aberrations, initiating the process of malignant transformation.

Signaling Pathway: From DNA Alkylation to Leukemogenesis

The pathway from this compound-induced DNA damage to secondary leukemia involves a complex interplay of DNA damage, cellular repair mechanisms (or lack thereof), and the selection of hematopoietic clones with malignant potential. Persistent DNA adducts in HSPCs can lead to replication stress and the formation of double-strand breaks. The misrepair of these breaks can result in characteristic large-scale chromosomal deletions, such as those involving the long arms of chromosomes 5 (del(5q)) and 7 (del(7q)), which are hallmarks of t-MDS/AML following alkylating agent therapy. These deletions often encompass tumor suppressor genes critical for normal hematopoietic regulation. Concurrently, point mutations in key genes, such as TP53, can arise, further disabling cell cycle checkpoints and apoptotic responses to DNA damage, and promoting clonal expansion and leukemic transformation.

Carcinogenic Potential in Humans: Secondary Leukemia Risk

The leukemogenic risk of this compound in humans is well-documented through several large-scale clinical trials. The most definitive evidence comes from a study by Boice et al. (1983), which evaluated patients with gastrointestinal cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the risk of secondary leukemia and preleukemia associated with this compound treatment.

Table 1: Risk of Leukemic Disorders in Patients with Gastrointestinal Cancer

| Treatment Group | Number of Patients | Number of Leukemic Disorders | Relative Risk (95% CI) | 6-Year Cumulative Risk (±SE) | Incidence Rate (per 1000 person-years) |

|---|---|---|---|---|---|

| This compound | 2,067 | 14 | 12.4 (1.7 - 250) | 4.0% (±2.2%) | 2.3 |

| Other Therapies | 1,566 | 1 | 1.0 (Reference) | - | - |

Data sourced from Boice et al. (1983).

Table 2: Dose-Response Relationship for this compound and Secondary Leukemia

| Cumulative this compound Dose (mg/m²) | Relative Risk of Leukemic Disorder (Adjusted for Survival Time) |

|---|---|

| < 500 | 1.0 (Reference) |

| 500 - 999 | 4.0 |

| 1000 - 1499 | 10.0 |

| ≥ 1500 | 40.0 |

Data sourced from a follow-up analysis by Boice et al. (1986).

These data clearly demonstrate a significant and dose-dependent risk of developing secondary hematologic malignancies following treatment with this compound. The average cumulative dose for patients who developed a leukemic disorder was 809 mg/m², compared to an average of 647 mg/m² for the entire treated population. The latency period for alkylating agent-related t-MDS/AML is typically 4 to 7 years.

Carcinogenic Potential in Animals

Animal bioassays are a standard method for assessing the carcinogenic potential of chemical agents. While this compound is a known human carcinogen, animal studies have shown a different toxicity profile.

Findings from Rodent Bioassays

In long-term carcinogenicity studies conducted in rats and mice, this compound was found to be carcinogenic, though it did not consistently induce leukemia as observed in humans. Instead, an increased incidence of peritoneal sarcomas and lung tumors was noted in these animal models. This highlights potential species-specific differences in metabolism, DNA repair capacity, or susceptibility of target tissues.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the types of studies that have established the carcinogenic risk of this compound.

Clinical Trial Protocol (Based on Boice et al., 1983)

This protocol outlines the key components of the randomized clinical trials that provided the primary evidence for this compound's leukemogenicity in humans.

Methodology Details:

-

Study Design: The analysis was a combined evaluation of nine randomized clinical trials.

-

Patient Population: 3,633 patients with histologically confirmed gastrointestinal cancer (e.g., stomach, colorectal) who had undergone surgical resection.

-

Treatment Regimens:

-

This compound Group (N=2,067): Patients received adjuvant chemotherapy regimens that included this compound, often in combination with other agents like fluorouracil.

-

Control Group (N=1,566): Patients received other therapies, which could include surgery alone, immunotherapy (BCG), or chemotherapy regimens that did not contain a nitrosourea.

-

-

Follow-up and Diagnosis: Patients were followed for several years post-treatment. The diagnosis of a leukemic disorder was based on histologic examination of bone marrow aspirates and biopsies, confirmed by a panel of hematopathologists.

-

Statistical Analysis: The risk of leukemia was evaluated using life-table methods to calculate cumulative risk. The relative risk was determined by comparing the incidence rates between the this compound-treated and control groups.

Animal Carcinogenicity Bioassay Protocol (Representative NTP Protocol)

This protocol describes a typical 2-year rodent bioassay as would be conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of a substance like this compound.

Methodology Details:

-

Test Animals: Fischer 344 rats and B6C3F1 mice are commonly used strains, with groups of approximately 50 animals of each sex per dose level.

-

Dose Selection: Doses are typically selected based on prior shorter-term toxicity studies (e.g., 90-day studies) to establish a maximum tolerated dose (MTD). Two dose levels (e.g., MTD and 1/2 MTD) plus a vehicle control group are standard.

-

Administration: this compound would likely be administered by oral gavage, suspended in a vehicle like corn oil, for 5 days a week over a 2-year period.

-

In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the 2-year study (or when found moribund), a complete necropsy is performed on each animal. A comprehensive set of tissues is collected, preserved in formalin, processed, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.

Conclusion

The evidence for the carcinogenic potential of this compound, particularly its risk of inducing secondary acute myeloid leukemia and myelodysplastic syndromes, is substantial and well-established through rigorous clinical trials. The mechanism is directly related to its therapeutic action of inducing DNA damage in hematopoietic stem and progenitor cells. The risk is dose-dependent, becoming significantly elevated at higher cumulative doses. While animal models confirm its carcinogenicity, they show a different target organ profile, underscoring the importance of human data in risk assessment. For drug development professionals and researchers, the case of this compound serves as a critical example of a potent therapeutic agent with a severe long-term toxicity profile, highlighting the necessity of long-term follow-up in clinical trials for DNA-damaging agents and the ongoing search for safer, more targeted cancer therapies.

References

Early Clinical Investigations of Semustine in Gastrointestinal Malignancies: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the early clinical trial results for Semustine (methyl-CCNU), a nitrosourea-based alkylating agent, in the treatment of various gastrointestinal (GI) cancers. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the efficacy, safety, and methodological underpinnings of this compound's initial clinical explorations in this setting.

Executive Summary

This compound, a member of the chloroethylating nitrosourea class of chemotherapeutic agents, was investigated in the mid- to late-20th century for its potential antitumor activity in a range of solid tumors, including those of the gastrointestinal tract. Its mechanism of action centers on the alkylation of DNA, leading to the formation of interstrand cross-links that disrupt DNA replication and transcription, ultimately inducing cell death. Early clinical trials predominantly focused on its use in combination with other cytotoxic agents, such as 5-fluorouracil (5-FU) and vincristine, in advanced colorectal and gastric cancers. While some studies demonstrated modest response rates, the overall efficacy of this compound-containing regimens was often tempered by significant hematologic toxicity and, most notably, a heightened risk of secondary leukemias. This guide synthesizes the key quantitative outcomes, experimental designs, and mechanistic pathways from these foundational studies.

Quantitative Data Summary

The following tables summarize the key efficacy and toxicity data from early clinical trials of this compound in gastrointestinal cancers.

Table 1: Efficacy of this compound-Containing Regimens in Advanced Colorectal Cancer

| Trial / Regimen | Patient Population | Number of Patients | Objective Response Rate (%) | Median Survival | Citation(s) |

| MOF-Strep (MeCCNU, 5-FU, Vincristine, Streptozotocin) | No prior chemotherapy | 40 | 25% (10/40) | 14 months (responders), 5 months (non-responders) | [1] |

| MOF (MeCCNU, 5-FU, Vincristine) | Advanced, measurable colorectal carcinoma | 75 (randomized trial) | 5% | Not specified | [2] |

| MOF-Strep (MeCCNU, 5-FU, Vincristine, Streptozotocin) | Advanced, measurable colorectal carcinoma | 75 (randomized trial) | 34% | Not specified | [2] |

| MeCCNU + Vincristine | Previously treated with 5-FU | 54 | 6% (3/54) | 19 weeks | [3] |

| MeCCNU + Dacarbazine (DTIC) | Previously treated with 5-FU | 59 | 16% (9/59) | 28 weeks | [3] |

| MeCCNU + DTIC + Vincristine | Previously treated with 5-FU | 60 | 5% (3/60) | 25 weeks | |

| FU + ME (5-FU + this compound) | No prior chemotherapy | 103 | 9% (9/103) | 26 weeks | |

| FU + ME + Vincristine | No prior chemotherapy | 92 | 11% (10/92) | 28 weeks | |

| FU + ME + Dacarbazine | No prior chemotherapy | 101 | 15% (15/101) | 37 weeks | |

| FU + ME + Vincristine + Dacarbazine | No prior chemotherapy | 91 | 12% (11/91) | 27 weeks |

Table 2: Efficacy of this compound-Containing Regimens in Advanced Gastric Cancer

| Trial / Regimen | Patient Population | Number of Patients | Objective Response Rate (%) | Median Survival | Citation(s) |

| 5-FU + MeCCNU | Adjuvant therapy after resection | 91 | Not Applicable | 36.6 months | |

| Observation Only | Adjuvant therapy after resection | 89 | Not Applicable | 32.7 months |

Table 3: Key Toxicities Associated with this compound Therapy in GI Cancer Trials

| Toxicity | Incidence / Severity | Trial Context | Citation(s) |

| Myelosuppression | Dose-limiting; required dose reductions in 70% of patients. | MOF-STREP regimen for colorectal cancer. | |

| Nausea and Vomiting | Common, particularly after streptozotocin administration. | MOF-STREP regimen for colorectal cancer. | |

| Leukemia and Preleukemia | 14 cases in 2067 patients receiving this compound as adjuvant therapy (relative risk = 12.4). | Adjuvant therapy for gastrointestinal cancer. | |

| Hematologic Toxicity | Clinically important; two treatment-related deaths from marrow failure with leukemia. | Adjuvant 5-FU + MeCCNU for gastric cancer. |

Experimental Protocols

MOF-Strep Regimen for Advanced Colorectal Carcinoma

-

Patient Eligibility: Patients with metastatic colorectal carcinoma who had received no prior chemotherapy.

-

Treatment Protocol:

-

This compound (Methyl-CCNU): 35 mg/m² orally for five consecutive days, repeated every ten weeks.

-

5-Fluorouracil (5-FU): 350 mg/m² intravenously (IV) push for five consecutive days, repeated every five weeks.

-

Vincristine: 1 mg/m² IV every five weeks (dose lowered to 1 mg in some instances to reduce neurotoxicity).

-

Streptozotocin: 500 mg/m² infused over 20 minutes, given weekly.

-

-

Dose Modifications: Therapy was delayed for a leukocyte count <3000 cells/mm³ or a platelet count <120,000/mm³. Subsequent doses of the responsible drug were reduced by 25% if significant myelosuppression occurred.

-

Response Evaluation: Not explicitly detailed in the provided abstracts, but typically involved measurement of tumor size.

Adjuvant 5-FU + MeCCNU for Gastric Cancer (EST 3275)

-

Patient Eligibility: Patients with resectable gastric adenocarcinoma who had undergone en bloc resection.

-

Treatment Protocol:

-

Patients were randomized to either two years of combination chemotherapy or observation only.

-

The specific doses and schedules for 5-FU and this compound in this trial were not detailed in the available abstract.

-

-

Evaluation: The primary endpoints were recurrence and survival.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through a multi-step process involving its decomposition and subsequent interaction with cellular macromolecules. As a chloroethylating nitrosourea, its primary target is DNA.

Caption: Mechanism of this compound-induced cytotoxicity.

Generalized Clinical Trial Workflow

The early clinical trials of this compound in gastrointestinal cancers followed a standard workflow for Phase II and Phase III studies of that era.

Caption: Generalized workflow for this compound clinical trials.

Conclusion

The early clinical trials of this compound in gastrointestinal cancers provided valuable insights into the activity and limitations of nitrosourea-based chemotherapy. While combination regimens incorporating this compound demonstrated some efficacy in advanced colorectal and gastric cancer, these benefits were often modest and accompanied by significant toxicities, most notably myelosuppression and the long-term risk of secondary malignancies. The mechanism of action, involving DNA alkylation and the formation of interstrand cross-links, provided a strong rationale for its use in rapidly proliferating tumors. However, the therapeutic window for this compound proved to be narrow, and its use has largely been superseded by newer agents with more favorable safety profiles. This historical data remains a valuable reference for understanding the evolution of chemotherapy for gastrointestinal cancers and the ongoing challenge of balancing efficacy with treatment-related toxicity.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Metastatic colorectal carcinoma. A prospective randomized trial of Methyl-CCNU, 5-Fluorouracil (5-FU) and vincristine (MOF) versus MOF plus streptozotocin (MOF-Strep) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Semustine: A Technical Guide to its Classification as an Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semustine (Methyl-CCNU) is a nitrosourea compound that has been investigated for its potent antineoplastic properties. As an alkylating agent, it exerts its cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of this compound's classification, mechanism of action, and the experimental basis for its evaluation as a chemotherapeutic agent. The information is tailored for researchers, scientists, and professionals involved in the discovery and development of new cancer therapies.

Classification and Chemical Properties

This compound is classified as a monofunctional alkylating agent belonging to the nitrosourea class of chemotherapeutics. A key characteristic of nitrosoureas is their ability to cross the blood-brain barrier, making them candidates for the treatment of brain tumors.

| Property | Value |

| Chemical Name | 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea |

| Molecular Formula | C₁₀H₁₈ClN₃O₂ |

| Molecular Weight | 247.72 g/mol |

| CAS Number | 13909-09-6 |

| Class | Nitrosourea, Alkylating Agent |

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound involves the alkylation of DNA. Upon administration, this compound undergoes non-enzymatic decomposition to form reactive electrophilic species. These intermediates then covalently attach alkyl groups to nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. This alkylation leads to several downstream cellular consequences:

-

DNA Cross-linking: Formation of interstrand and intrastrand cross-links in the DNA double helix.

-

Inhibition of DNA Replication and Transcription: The presence of DNA adducts and cross-links physically obstructs the action of DNA and RNA polymerases.

-

Induction of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates complex signaling pathways to either repair the damage or initiate programmed cell death (apoptosis).

Signaling Pathways Activated by this compound-Induced DNA Damage

The DNA damage inflicted by this compound triggers a cascade of signaling events aimed at maintaining genomic integrity. Key pathways involved include the ATM/ATR and p53 signaling networks.

The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to this compound-induced DNA damage. Upon activation by ATM/ATR, p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Quantitative Data from Clinical Trials

The clinical efficacy of this compound has been evaluated in various cancer types, both as a single agent and in combination with other chemotherapeutic drugs. The following tables summarize key quantitative data from selected clinical trials.

Table 1: this compound in Combination Therapy for Advanced Malignant Brain Tumors [1][2]

| Treatment Regimen | Number of Patients | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) |

| Procarbazine, CCNU (Lomustine, a related nitrosourea), Vincristine (PCV) | 40 | 28 months | 79+ months |

| CCNU and Vincristine (Recurrent Gliomas) | 15 | Not Reported | Not Reported |

Note: Data for CCNU (Lomustine) is presented as a close analog to this compound, reflecting the general efficacy of nitrosoureas in brain tumors.

Table 2: this compound in Malignant Melanoma

| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

| Dacarbazine + Fotemustine (a nitrosourea) | 63 | 11% | 5% | 6% |

| Cisplatin + Dacarbazine + Fotemustine + Interferon alpha | 60 | 38.3% | 11 (18.3%) | 12 (20%) |

Note: Data for Fotemustine is included to represent the activity of nitrosoureas in melanoma.

Experimental Protocols

The evaluation of this compound's antineoplastic activity relies on a suite of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

This assay visualizes and quantifies DNA strand breaks in individual cells.[3][4][5]

Principle: Under electrophoresis, fragmented DNA from damaged cells migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters like tail length and tail moment.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the anti-tumor efficacy and toxicity of this compound in a physiological context.

Principle: Human colorectal cancer cells are implanted into immunodeficient mice, and the effect of this compound on tumor growth is monitored.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Body Weight and Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound's classification as an antineoplastic agent is firmly rooted in its mechanism of action as a DNA alkylating agent. Its ability to induce DNA damage, leading to cell cycle arrest and apoptosis, has been demonstrated in numerous preclinical studies and clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nitrosourea compounds. A thorough understanding of the molecular pathways affected by these agents, particularly the DNA damage response and p53 signaling, is essential for the development of more effective and targeted cancer therapies. Further research focusing on combination strategies and the identification of predictive biomarkers will be crucial in optimizing the clinical application of this compound and its analogs.

References

- 1. Results of the treatment of children with recurrent gliomas with lomustine and vincristine [pubmed.ncbi.nlm.nih.gov]

- 2. Procarbazine, CCNU, vincristine combination in the treatment of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Beyond DNA Alkylation: Unveiling the Broader Molecular Targets of Semustine

For Immediate Release

[City, State] – [Date] – While the anti-cancer agent Semustine (Methyl-CCNU) is primarily recognized for its DNA alkylating properties, a growing body of evidence reveals a multifaceted mechanism of action that extends to the direct modification of proteins. This technical guide provides an in-depth exploration of this compound's molecular targets beyond DNA, focusing on the carbamoylation of proteins by its isocyanate metabolite and the subsequent impact on cellular function. This information is critical for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic and toxicological profile.

Introduction: The Dual Threat of this compound

This compound, a member of the nitrosourea class of chemotherapeutic agents, has historically been employed in the treatment of various malignancies, including brain tumors, due to its ability to cross the blood-brain barrier.[1][2] Its cytotoxic effects are largely attributed to the alkylation of DNA, leading to DNA strand breaks and cell death.[1][2] However, the metabolic breakdown of this compound also yields an isocyanate moiety, a reactive electrophile capable of carbamoylating proteins. This secondary mechanism contributes significantly to the drug's overall activity and toxicity profile by altering protein structure and function.

Protein Carbamoylation: A Key Non-DNA Targeting Mechanism

The isocyanate generated from this compound readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino groups. This process, known as carbamoylation, can lead to a loss of protein function.

Glutathione Reductase: A Prime Target

A significant target of this compound-induced carbamoylation is Glutathione Reductase (GR), a critical enzyme in maintaining cellular redox homeostasis. GR is responsible for the reduction of oxidized glutathione (GSSG) to its reduced form (GSH), a key antioxidant.

Table 1: Inhibition of Glutathione Reductase by Nitrosourea-Derived Isocyanates

| Compound | Isocyanate Generated | IC50 for purified human GR | Reference |

| BCNU (Carmustine) | Chloroethyl isocyanate | 55.5 µM | [3] |

| Cloretazine | Methyl isocyanate | 54.6 µM |

Inhibition of GR by this compound's isocyanate metabolite disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. This can potentiate the DNA damage caused by the alkylating activity of the drug and contribute to cellular apoptosis.

Impact on Cellular Signaling Pathways

The non-DNA alkylating effects of this compound, particularly the inhibition of key proteins, can have cascading effects on various cellular signaling pathways.

Apoptosis Induction

While DNA damage is a primary trigger for apoptosis, the carbamoylation of proteins can also initiate or amplify programmed cell death. The increased oxidative stress resulting from GR inhibition is a known inducer of apoptosis through various signaling cascades. The specific pathways by which this compound-induced protein carbamoylation directly triggers apoptosis, independent of DNA damage, are an area of ongoing research.

Potential for Broader Kinase Pathway Modulation

While direct evidence linking this compound's carbamoylating activity to the MAPK and NF-κB signaling pathways is limited in the current literature, the widespread nature of protein carbamoylation suggests a potential for broader impacts on cellular signaling. These pathways are central to cell survival, proliferation, and inflammation, and their dysregulation by protein modification could contribute to this compound's therapeutic and toxic effects. Further proteomic studies are needed to identify specific targets within these cascades.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to investigate the non-DNA alkylating effects of this compound.

Measurement of Glutathione Reductase Activity

Objective: To quantify the inhibitory effect of this compound on Glutathione Reductase activity.

Principle: The activity of GR is determined by measuring the rate of NADPH oxidation, which is accompanied by a decrease in absorbance at 340 nm.

Protocol:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., potassium phosphate buffer with EDTA).

-

Reaction Mixture: In a 96-well plate, combine the sample, NADPH solution, and a chromogen substrate.

-

Initiation of Reaction: Add oxidized glutathione (GSSG) to initiate the reaction.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of NADPH oxidation to determine GR activity. The IC50 value for this compound can be determined by measuring the GR activity across a range of this compound concentrations.

Identification of Carbamoylated Proteins by Mass Spectrometry

Objective: To identify specific protein targets of this compound-induced carbamoylation.

Principle: This "bottom-up" proteomics approach involves the digestion of proteins from this compound-treated and control cells, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides with a mass shift corresponding to carbamoylation.

Protocol:

-

Cell Culture and Treatment: Treat cultured cells with this compound at a desired concentration and duration. Include an untreated control group.

-

Protein Extraction and Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database, specifying the mass modification corresponding to the methylcyclohexyl isocyanate group on lysine or N-terminal residues.

-

Quantitative Analysis: Employ label-free quantification or stable isotope labeling techniques to compare the abundance of carbamoylated peptides between the this compound-treated and control groups.

Visualizations of Key Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic activation of this compound, the workflow for identifying carbamoylated proteins, and the signaling pathway of Glutathione Reductase.

Conclusion and Future Directions

The therapeutic efficacy and toxicity of this compound are not solely dependent on its DNA alkylating activity. The carbamoylation of proteins by its isocyanate metabolite represents a significant parallel mechanism that contributes to its overall cellular impact. The inhibition of critical enzymes like Glutathione Reductase highlights a key vulnerability that can be exploited for therapeutic benefit but also contributes to off-target toxicities.

Future research should focus on:

-

Identifying the complete "carbamoylome" of this compound to uncover the full spectrum of its protein targets.

-

Quantifying the extent of carbamoylation on key proteins and correlating it with cellular outcomes.

-

Elucidating the precise signaling pathways disrupted by this compound-induced protein modification.

A deeper understanding of these non-DNA alkylating mechanisms will enable a more rational design of combination therapies and strategies to mitigate the toxicity of this compound and related nitrosoureas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Semustine on Glioma Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Semustine (methyl-CCNU) is a nitrosourea-based alkylating agent with the ability to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors such as glioma.[1] Its mechanism of action involves the alkylation and cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy on various glioma cell lines. The methodologies detailed below are based on established practices for related nitrosourea compounds, such as Lomustine (CCNU) and Nimustine (ACNU), and can be adapted for the specific experimental needs.

Data Presentation

Table 1: IC50 Values of Nitrosourea Compounds in Glioma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitrosourea compounds in various glioma cell lines, as reported in the literature. This data can serve as a reference for determining the appropriate concentration range for this compound in initial experiments.

| Compound | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Lomustine (CCNU) | U87 | 55 | 72 | [2] |

| Lomustine (CCNU) | Temozolomide-Resistant U87 | 86 | 72 | [2] |

| Lomustine (CCNU) | U-251 | Not specified | 72 | [3] |

| Lomustine (CCNU) | U-343 | Not specified | 72 | |

| Lomustine (CCNU) | J3T-BG (canine glioma) | ~5 | Not specified | |

| Nimustine (ACNU) | LN-229 | ~50 | 120 (apoptosis measurement) |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used. It is recommended to determine the IC50 of this compound for each cell line and experimental setup.

Experimental Protocols

Cell Culture and Maintenance

A variety of human glioma cell lines can be used to evaluate the efficacy of this compound. Commonly used lines include U87, U251MG, U343MG, and LN-229.

Materials:

-

Human glioma cell lines (e.g., U87, U251MG)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture glioma cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at an appropriate density.

This compound Preparation

Materials:

-

This compound (methyl-CCNU) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, dissolve this compound powder in DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)